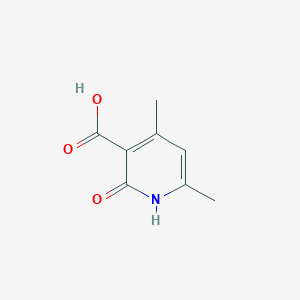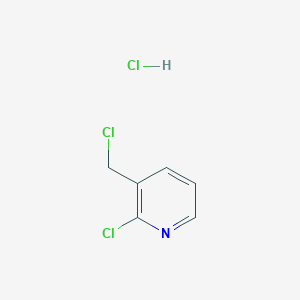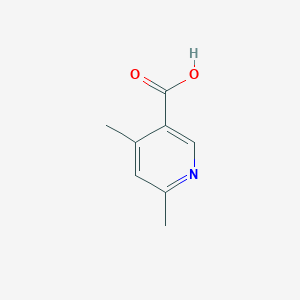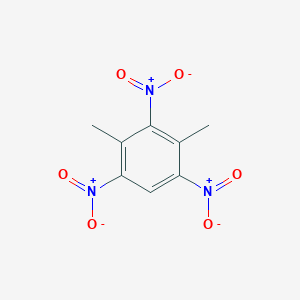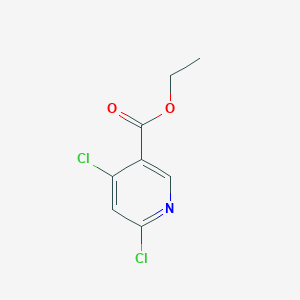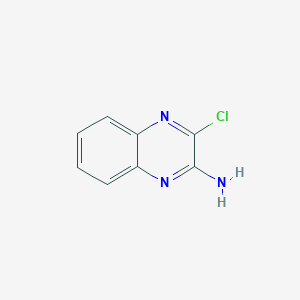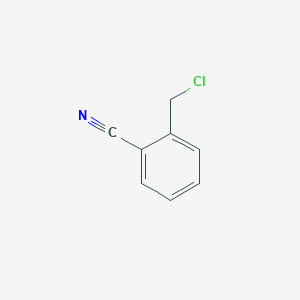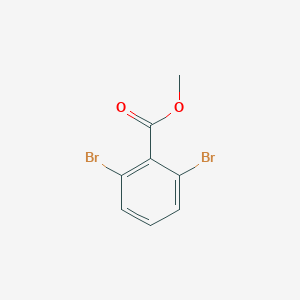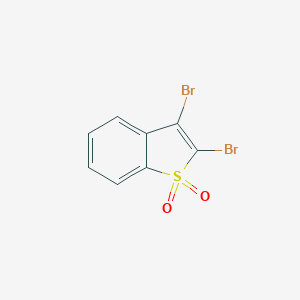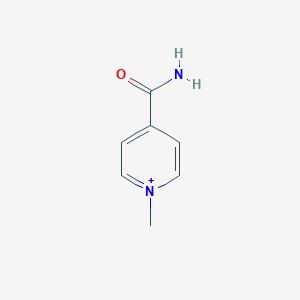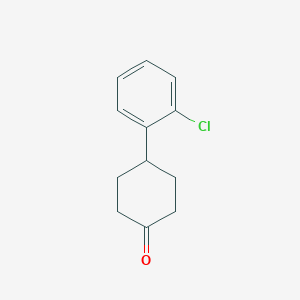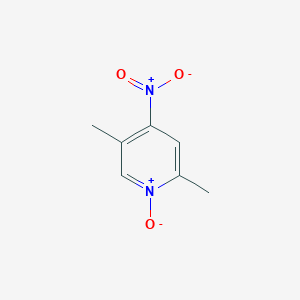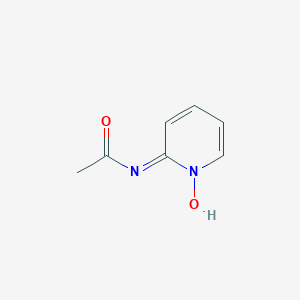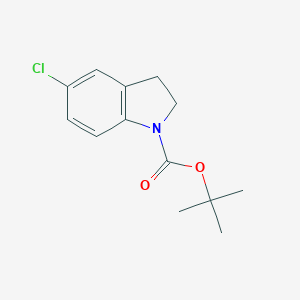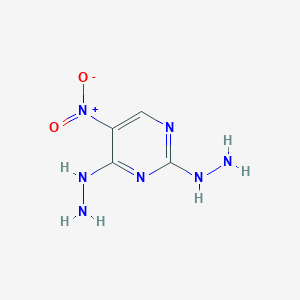
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine, also known as HNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has also been investigated for its potential use as a diagnostic tool for various diseases.
Mecanismo De Acción
The mechanism of action of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation and inflammation. (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has also been shown to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has also been found to reduce inflammation and oxidative stress, which are associated with various chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine in lab experiments is its high potency and selectivity towards specific targets. However, (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine can be challenging and time-consuming, which can be a limitation for researchers.
Direcciones Futuras
There are several future directions for the research and development of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of interest is the investigation of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine-based diagnostic tools for the early detection of diseases is an area of active research.
Conclusion:
In conclusion, (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is a promising chemical compound with potential applications in various areas of scientific research. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a valuable tool for the development of new drugs and diagnostic tools. However, further research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine can be synthesized through a multi-step process involving the reaction of 2,4-dinitrophenylhydrazine with 5-nitropyrimidine-2-carbaldehyde, followed by the reduction of the intermediate product with hydrazine hydrate. The final product is obtained through purification and recrystallization.
Propiedades
Número CAS |
3856-09-5 |
|---|---|
Nombre del producto |
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine |
Fórmula molecular |
C4H7N7O2 |
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
(2-hydrazinyl-5-nitropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C4H7N7O2/c5-9-3-2(11(12)13)1-7-4(8-3)10-6/h1H,5-6H2,(H2,7,8,9,10) |
Clave InChI |
SSZAFSKNVPOERJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=N1)NN)NN)[N+](=O)[O-] |
SMILES canónico |
C1=C(C(=NC(=N1)NN)NN)[N+](=O)[O-] |
Otros números CAS |
3856-09-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



